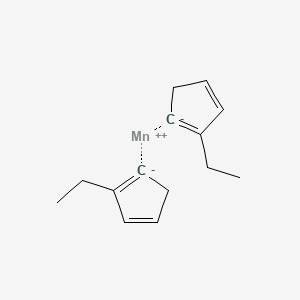
(8,8'-Bi-1H-naphtho(2,3-c)pyran)-3,3'-diacetic acid, 3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Viridicatumtoxin is a tetracycline-type antibiotic that was originally isolated from a Penicillium species. It is known for its unique structure, which includes a geranyl-derived subunit in the form of a spirobicyclic system. This compound has garnered significant attention due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of viridicatumtoxin B involves several key steps, including alkylation, Lewis acid-mediated spirocyclization, and Michael Dieckmann reactions. The synthetic strategy has been refined over time to improve yields and facilitate the creation of viridicatumtoxin analogues .
Industrial Production Methods: Industrial production of viridicatumtoxin typically involves fermentation using Penicillium species. The fungal strain is cultured in a liquid medium containing glucose, yeast extract, peptone, magnesium sulfate, and potassium phosphate. The fermentation process is carried out in Erlenmeyer flasks on a rotary shaker at 28°C for several days. The active compounds are then isolated from the mycelium of the liquid fermentation cultures .
Analyse Des Réactions Chimiques
Types of Reactions: Viridicatumtoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Key reactions in its synthesis include alkylation and spirocyclization, which are crucial for forming the spirobicyclic system .
Common Reagents and Conditions: Common reagents used in the synthesis of viridicatumtoxin include zinc iodide (ZnI2) for promoting spirocyclization and various oxidizing agents for introducing hydroxyl groups. The reactions are typically carried out under reflux conditions in solvents like dichloromethane .
Major Products: The major products formed from these reactions are viridicatumtoxin B and its analogues. These compounds have been evaluated for their antibacterial properties, revealing significant activity against both Gram-positive and Gram-negative bacterial strains .
Applications De Recherche Scientifique
Viridicatumtoxin has been extensively studied for its antibacterial properties. It has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens. This makes it a promising candidate for developing new antibiotics to combat resistant bacterial infections . Additionally, viridicatumtoxin and its analogues have been investigated for their potential use in treating other bacterial infections and as a tool for studying bacterial resistance mechanisms .
Mécanisme D'action
The exact mechanism of action of viridicatumtoxin is not fully understood. it is known to inhibit the growth of bacteria by interfering with essential bacterial enzymes and pathways. One proposed target is undecaprenyl pyrophosphate synthase (UPPS), an enzyme involved in bacterial cell wall synthesis . By inhibiting UPPS, viridicatumtoxin disrupts the formation of the bacterial cell wall, leading to cell death .
Comparaison Avec Des Composés Similaires
Viridicatumtoxin is unique among tetracycline antibiotics due to its spirobicyclic system and fungal origin. Similar compounds include viridicatumtoxin A and spirohexaline, which also feature geranyl-derived subunits . Compared to other tetracyclines, viridicatumtoxin exhibits higher potency against certain drug-resistant bacterial strains, making it a valuable addition to the arsenal of antibiotics .
Propriétés
Formule moléculaire |
C30H31NO10 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38) |
Clé InChI |
FNSQKFOXORBCCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide](/img/structure/B12350401.png)
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
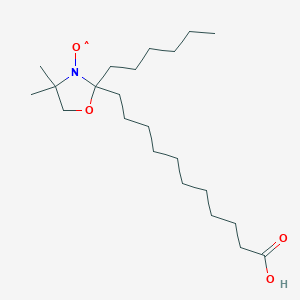

![4-(butylamino)-2-(3-fluorophenyl)-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12350428.png)
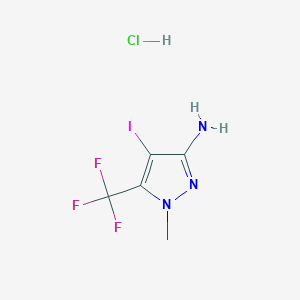
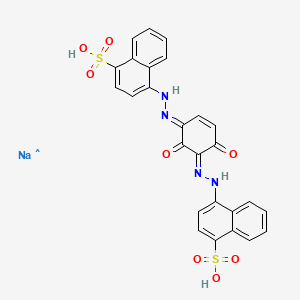
![[1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol,5b,6,7,12b,13,14-hexahydro-13-methyl-, (5bR,6S,12bS)-](/img/structure/B12350447.png)
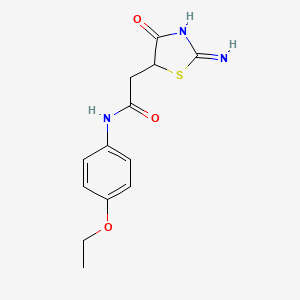
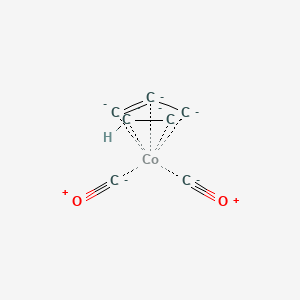
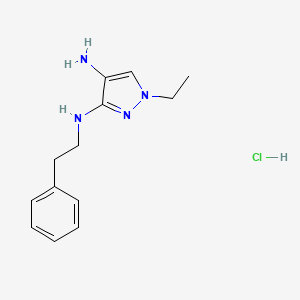
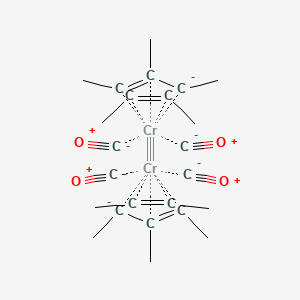
![1-Pyrrolidinyloxy,3-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]-2,2,5,5-tetramethyl-](/img/structure/B12350495.png)
